molecular formula C28H42N6O2 B2434089 7-decyl-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione CAS No. 877818-21-8

7-decyl-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2434089
CAS RN: 877818-21-8
M. Wt: 494.684
InChI Key: SGMTXLQTDWOIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-decyl-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H42N6O2 and its molecular weight is 494.684. The purity is usually 95%.
BenchChem offers high-quality 7-decyl-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-decyl-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A series of derivatives related to "7-decyl-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione" have been synthesized and evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 serotonin receptors. These compounds have shown potential psychotropic activity, including anxiolytic and antidepressant properties. For instance, specific derivatives exhibited mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand characteristics, producing antidepressant-like effects in animal models (Chłoń-Rzepa et al., 2013). Additionally, modifications in arylalkyl/allyl substituent positions on the purine-2,6-dione core have opened possibilities for designing new 5-HT ligands with preserved π electron systems and lower molecular weight.

Analgesic Activity

Further research on related compounds has uncovered significant analgesic and anti-inflammatory effects, suggesting these derivatives as a new class of analgesic and anti-inflammatory agents. Certain compounds demonstrated stronger activity than reference drugs in animal models, indicating their potential as effective pain management solutions (Zygmunt et al., 2015).

Structural and Activity Relationships

Molecular structure, chemical reactivity, and docking studies of derivatives have been conducted to understand their interaction patterns and potential therapeutic applications. For example, a study focused on the molecular structure and reactivity of a closely related compound, providing insights into its stability, charge transfer mechanisms, and potential as a treatment for cardiovascular and cerebrovascular diseases (Ranjith et al., 2022).

properties

IUPAC Name

7-decyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N6O2/c1-4-5-6-7-8-9-10-14-17-34-24(29-26-25(34)27(35)31(3)28(36)30(26)2)22-32-18-20-33(21-19-32)23-15-12-11-13-16-23/h11-13,15-16H,4-10,14,17-22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMTXLQTDWOIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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